molecular formula C14H11I B13661985 4-(1-Iodovinyl)-1,1'-biphenyl

4-(1-Iodovinyl)-1,1'-biphenyl

Cat. No.: B13661985
M. Wt: 306.14 g/mol
InChI Key: QFMDTEKOFNYIAK-UHFFFAOYSA-N
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Description

4-(1-Iodovinyl)-1,1'-biphenyl is a biphenyl derivative featuring a vinyl iodide substituent at the 4-position of one phenyl ring. This compound is structurally significant due to the iodine atom’s role in cross-coupling reactions (e.g., Suzuki, Heck), which are pivotal in organic synthesis for constructing complex molecules . The biphenyl core provides rigidity and conjugation, while the iodovinyl group introduces steric bulk and electronic effects, influencing reactivity and material properties.

Properties

Molecular Formula

C14H11I

Molecular Weight

306.14 g/mol

IUPAC Name

1-(1-iodoethenyl)-4-phenylbenzene

InChI

InChI=1S/C14H11I/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H2

InChI Key

QFMDTEKOFNYIAK-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)C2=CC=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Iodovinyl)-1,1’-biphenyl typically involves the iodination of a vinyl-substituted biphenyl precursor. One common method is the reaction of 4-vinyl-1,1’-biphenyl with iodine in the presence of a catalyst such as copper or iron. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for 4-(1-Iodovinyl)-1,1’-biphenyl are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-(1-Iodovinyl)-1,1’-biphenyl exerts its effects in chemical reactions involves the activation of the iodovinyl group. This activation facilitates nucleophilic attack or coupling with other molecules. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 4-(1-Iodovinyl)-1,1'-biphenyl and related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Features
This compound Iodovinyl (-CH=CHI) C₁₄H₁₁I 306.15 - High reactivity in cross-coupling due to iodine.
- Conjugated biphenyl core.
4-Vinyl-1,1'-biphenyl (3e) Vinyl (-CH=CH₂) C₁₄H₁₂ 180.25 - Lacks iodine; reduced cross-coupling utility.
- Simpler electronic structure.
3-Iodo-4-methyl-1,1'-biphenyl Iodo + methyl (-I, -CH₃) C₁₃H₁₁I 294.14 - Iodine at meta position; steric hindrance differs.
- Methyl group enhances hydrophobicity.
4-Hexyl-1,1'-biphenyl Hexyl (-C₆H₁₃) C₁₈H₂₂ 238.37 - Alkyl chain improves solubility in nonpolar solvents.
- No halogen for reactivity.
FDPAVBi (Fluorinated DPAVBi) Fluorinated triphenylamine C₄₄H₃₂F₄N₂ 664.74 - Extended conjugation with electron-withdrawing F.
- Blue-shifted fluorescence (460 nm in solution).

Thermal and Photophysical Properties

  • Thermal Stability: Fluorinated derivatives like FDPAVBi exhibit high thermal stability (melting point ~300°C), attributed to rigid fluorinated groups . In contrast, alkylated biphenyls (e.g., 4-Hexyl-1,1'-biphenyl) likely have lower melting points due to flexible chains. The iodovinyl group in this compound may enhance thermal stability compared to non-halogenated analogs but less than fluorinated systems.
  • Photophysical Behavior: FDPAVBi shows a fluorescence quantum efficiency 5.7× higher than Alq₃ (a standard emitter) due to fluorine-induced HOMO/LUMO lowering and bandgap widening .

Key Research Findings

Fluorination Effects : Fluorine substitution in biphenyl derivatives lowers HOMO/LUMO levels more effectively than iodine, enhancing charge balance in OLEDs .

Steric vs.

Thermal Behavior : Alkyl chains (e.g., hexyl) lower melting points but improve processability, whereas halogens (I, F) enhance thermal stability .

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